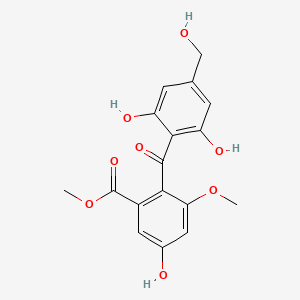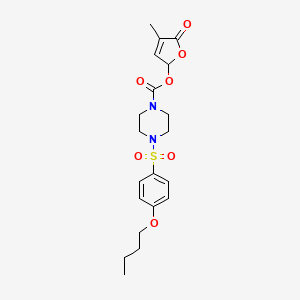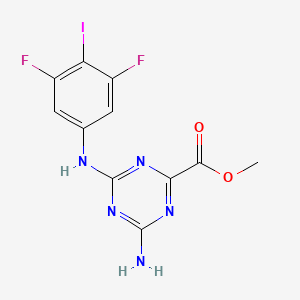
Hydroxysulochrin
Vue d'ensemble
Description
Hydroxysulochrin: is a fungal metabolite and plant growth regulator that has been found in the fungus Aureobasidium . It is known for its ability to inhibit tea pollen tube growth, making it a compound of interest in agricultural and biological research . The chemical structure of this compound includes a benzophenone skeleton, which contributes to its biological activity .
Applications De Recherche Scientifique
Hydroxysulochrin has several scientific research applications:
Plant Growth Regulation: It inhibits tea pollen tube growth by 41% at a concentration of 100 mg/L, making it useful in agricultural research for controlling plant reproduction.
Biological Studies: Its selective action on tea pollen tubes without affecting lettuce seedling root growth makes it a valuable tool for studying plant growth mechanisms.
Medicinal Research:
Industrial Applications: Its role as a plant growth regulator could be explored for developing new herbicides or growth inhibitors.
Mécanisme D'action
Hydroxysulochrin primarily targets tea pollen, acting as a growth inhibitor . It is believed to interact with specific receptors or enzymes involved in pollen tube growth, thereby disrupting normal cellular processes. This interaction leads to the inhibition of tea pollen tube growth by 41% at a concentration of 100 mg/L .
Analyse Biochimique
Cellular Effects
Hydroxysulochrin has been observed to have an inhibitory effect on the growth of tea pollen tubes This suggests that it may influence cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroxysulochrin can be isolated from the culture filtrate of Aureobasidium sp. grown on a malt extract medium . The fungus is cultured stationarily at 24°C for 35 days. The culture filtrate is then adjusted to pH 2.0 and extracted with ethyl acetate (EtOAc). The EtOAc extract is fractionated by silica gel column chromatography and further separated by preparative thin-layer chromatography (TLC). Final purification is achieved by recrystallization .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically documented for this compound. Its production is primarily limited to laboratory-scale isolation from fungal cultures .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxysulochrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols .
Comparaison Avec Des Composés Similaires
Hydroxysulochrin can be compared with other similar compounds, such as sulochrin, deoxycyclopaldic acid, and chloroisosulochrin .
Sulochrin: Both this compound and sulochrin are isolated from sp.
Deoxycyclopaldic Acid: This compound, produced by Penicillium sp., also acts as a plant growth regulator but has a different chemical structure.
Chloroisosulochrin: Produced by Pestalotiopsis theae, this compound has similar plant growth regulatory properties but includes a chlorine atom in its structure.
This compound’s uniqueness lies in its selective inhibition of tea pollen tube growth without affecting other plant species, making it a valuable tool for targeted agricultural applications .
Propriétés
IUPAC Name |
methyl 2-[2,6-dihydroxy-4-(hydroxymethyl)benzoyl]-5-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O8/c1-24-13-6-9(19)5-10(17(23)25-2)14(13)16(22)15-11(20)3-8(7-18)4-12(15)21/h3-6,18-21H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRCOMOWYVKWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)C2=C(C=C(C=C2O)CO)O)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Hydroxysulochrin and where has it been found?
A2: this compound is a natural product primarily isolated from fungal species. Notably, it was found in the culture filtrate of Aureobasidium sp. grown on a malt extract medium. [] It has also been isolated from the marine-derived fungus Penicillium glabrum. [] The structure of this compound has been elucidated using spectroscopic methods. [, ]
Q2: What is the significance of isolating this compound from a marine-derived fungus?
A4: The isolation of this compound from the marine-derived Penicillium glabrum marks only the second time this compound has been found in nature. [] This discovery highlights the potential of marine microbes as sources of novel bioactive compounds and warrants further investigation into their metabolic profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B3025848.png)
![N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester](/img/structure/B3025849.png)
![4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B3025850.png)


![1-[1-(4-Methylphenyl)cyclohexyl]piperidine;hydrochloride](/img/structure/B3025854.png)
![2,4-Dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexenyl]-6-pentylbenzoic acid methyl ester](/img/structure/B3025857.png)


![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)
![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)
![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)

